Cadmium phosphide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

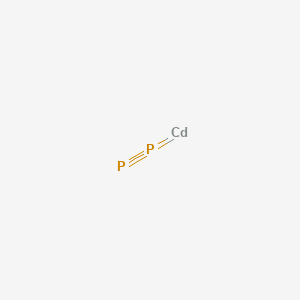

Cadmium phosphide is a chemical compound with the molecular formula CdP2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. This compound is characterized by the presence of cadmium bonded to two phosphorus atoms, forming a distinctive molecular arrangement.

Vorbereitungsmethoden

The synthesis of Cadmium phosphide typically involves the reaction of cadmium salts with phosphorus-containing ligands under controlled conditions. One common method includes the use of cadmium chloride (CdCl2) and a phosphorus donor in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired compound.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide a reliable means of obtaining this compound for research purposes.

Analyse Chemischer Reaktionen

Cadmium phosphide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of cadmium oxide and phosphorus oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into lower oxidation state species.

Substitution: Substitution reactions can occur when this compound reacts with other ligands, replacing one or both phosphorus atoms with different groups.

Common reagents and conditions used in these reactions include inert atmospheres (e.g., nitrogen or argon), anhydrous solvents, and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1.1 Chemistry

Cadmium phosphide serves as a precursor for synthesizing other cadmium-phosphorus compounds and is utilized as a reagent in various chemical reactions. Its unique molecular structure allows it to participate in diverse chemical transformations, which can lead to the development of new materials and compounds .

1.2 Quantum Dots

One of the most notable applications of this compound is in the production of quantum dots. These semiconductor nanocrystals have tunable optical properties, emitting light across a spectrum from approximately 700 nm to 1500 nm, depending on their size and surface modifications. The synthesis of high-quality this compound quantum dots has been achieved through controlled nucleation and growth processes . These quantum dots are being explored for applications in optoelectronics, including light-emitting diodes (LEDs) and photovoltaic cells.

1.3 Biological Research

Research into the biological activity of this compound is ongoing, with studies investigating its interactions with biomolecules. While specific applications in this field are still under investigation, the compound's potential for influencing biological systems could lead to novel therapeutic agents or drug delivery systems .

1.4 Medicine

The potential use of this compound in medicinal chemistry is being explored, particularly for developing new drugs and therapeutic agents. Its unique properties may allow it to interact with biological targets effectively, although further research is needed to establish its safety and efficacy .

Material Science Applications

2.1 Semiconductor Technology

this compound is recognized for its semiconducting properties, with a bandgap of approximately 0.5 eV. This characteristic makes it suitable for applications in high-power and high-frequency electronics . Research has focused on its preparation technology, Hall effect measurements, electric conductivity, and thermoelectric power, which are critical for developing advanced electronic devices .

2.2 Laser Diodes

Due to its semiconducting nature and ability to emit light in the near-infrared region, this compound has potential applications in laser diodes. The compound's optical properties can be tailored through various synthesis methods, enhancing its suitability for photonic applications .

Case Study 1: Quantum Dots Synthesis

A study demonstrated the synthesis of this compound quantum dots using temperature control and ligand addition techniques. The resulting quantum dots exhibited emission wavelengths between 1200 nm and 760 nm, showcasing their potential for optoelectronic applications . The photoelectrochemical properties were also investigated, revealing promising photocurrent responses upon illumination.

Case Study 2: Phosphoproteomics in Plant Research

Research utilizing this compound has extended into plant biology through phosphoproteomic studies aimed at understanding plant responses to cadmium stress. These investigations have identified key phosphorylation sites involved in stress adaptation mechanisms, paving the way for breeding cadmium-tolerant crop varieties . This integrated approach combines molecular biology with advanced analytical techniques to enhance agricultural resilience.

Safety and Environmental Considerations

While this compound has significant scientific applications, it is essential to note that it poses health risks due to its toxicity. The compound can release toxic phosphine gas upon contact with gastric acid, making it hazardous if ingested or improperly handled . Furthermore, cadmium compounds are classified as carcinogenic, necessitating strict safety protocols during research and application .

Wirkmechanismus

The mechanism of action of Cadmium phosphide involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific reaction conditions. The pathways involved in these processes are complex and depend on the nature of the target molecules and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Cadmium phosphide can be compared with other cadmium-phosphorus compounds, such as cadmium diphosphide (CdP2) and this compound (Cd3P2). While these compounds share some similarities in their chemical composition, this compound is unique in its molecular structure and reactivity. This uniqueness makes it a valuable compound for specific research applications where other cadmium-phosphorus compounds may not be suitable.

Similar compounds include:

- Cadmium diphosphide (CdP2)

- This compound (Cd3P2)

- Cadmium phosphine complexes

Eigenschaften

IUPAC Name |

(phosphanylidyne-λ5-phosphanylidene)cadmium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.P2/c;1-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCOZKMBPAZARZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#P=[Cd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdP2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101047705 |

Source

|

| Record name | Cadmium phosphide (CdP2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12133-44-7 |

Source

|

| Record name | Cadmium phosphide (CdP2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.